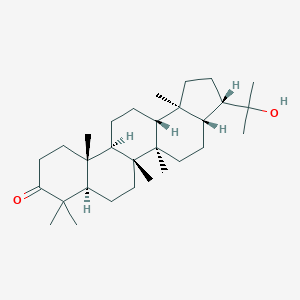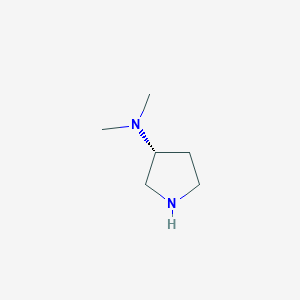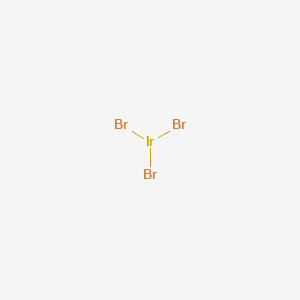
7-氯代硫代犬尿氨酸
描述
7-氯代硫代犬尿氨酸是一种化学化合物,因其作为N-甲基-D-天冬氨酸(NMDA)受体甘氨酸位点的拮抗剂而闻名。该化合物因其在各种神经和精神疾病(包括阿尔茨海默病、精神分裂症和抑郁症)中的潜在治疗作用而引起了广泛关注。
科学研究应用
7-氯代硫代犬尿氨酸因其潜在的治疗作用而得到广泛研究。其一些关键应用包括:
神经学和精神病学: 它作为NMDA受体的拮抗剂,使其成为治疗神经疾病(如阿尔茨海默病、精神分裂症和抑郁症)的潜在候选药物。
药物成瘾研究: 研究表明,7-氯代硫代犬尿氨酸可以损害与可卡因相关的奖赏记忆的获得、提取和再巩固,表明其在管理药物成瘾方面的潜在用途。
突触可塑性和记忆形成: 该化合物在调节突触可塑性和记忆形成中的作用已被探索,突出了其在理解认知功能中的重要性。
作用机制
7-氯代硫代犬尿氨酸通过作为NMDA受体甘氨酸位点的竞争性拮抗剂而发挥其作用。这种抑制阻止了甘氨酸对受体的激活,从而调节突触传递和可塑性。该化合物还影响TrkB-ERK/Akt信号通路,这些通路参与神经保护和突触可塑性 。
类似化合物:
7-氯代犬尿氨酸: 另一种NMDA受体拮抗剂,具有类似的性质,但效力低于7-氯代硫代犬尿氨酸。
5,7-二氯代犬尿氨酸: 一种对NMDA受体具有类似拮抗作用的化合物,但具有不同的药代动力学性质。
独特性: 7-氯代硫代犬尿氨酸因其对NMDA受体甘氨酸位点的效力和选择性高于其他类似化合物而独一无二。它调节突触可塑性和记忆形成的能力使其成为神经学研究中的宝贵工具 。
生化分析
Biochemical Properties
7-Chlorothiokynurenic acid plays a significant role in biochemical reactions. It interacts with the NMDA receptor, specifically the glycine site . This interaction is competitive, meaning 7-Chlorothiokynurenic acid competes with glycine for the same binding site on the NMDA receptor .
Cellular Effects
The effects of 7-Chlorothiokynurenic acid on cells are primarily related to its antagonistic action on the NMDA receptor. By blocking the glycine site of the NMDA receptor, 7-Chlorothiokynurenic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Chlorothiokynurenic acid involves its binding interactions with the NMDA receptor. As a competitive antagonist of the glycine site, it can inhibit or activate enzymes and cause changes in gene expression .
准备方法
化学反应分析
相似化合物的比较
7-Chlorokynurenic Acid: Another NMDA receptor antagonist with similar properties but less potent than 7-Chlorothiokynurenic acid.
5,7-Dichlorokynurenic Acid: A compound with similar antagonistic effects on the NMDA receptor but with different pharmacokinetic properties.
Uniqueness: 7-Chlorothiokynurenic acid is unique due to its higher potency and selectivity for the glycine site of the NMDA receptor compared to other similar compounds. Its ability to modulate synaptic plasticity and memory formation makes it a valuable tool in neurological research .
属性
IUPAC Name |
7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCOHHUVHWAXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159214 | |
| Record name | 7-Chlorothiokynurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135025-56-8 | |
| Record name | 7-Chlorothiokynurenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135025-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorothiokynurenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chlorothiokynurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Chlorothiokynurenic acid exert its neuroprotective effects in the context of focal ischemia?
A: 7-Chlorothiokynurenic acid acts as a potent antagonist of the glycine modulatory site on NMDA receptors. [] During focal ischemia, excessive glutamate release leads to overactivation of NMDA receptors, triggering excitotoxicity and neuronal damage. By blocking the glycine site, 7-Chlorothiokynurenic acid prevents NMDA receptor overactivation, mitigating neuronal death and reducing infarct size. [] This mechanism is distinct from NMDA receptor antagonists like MK-801, offering a potential alternative approach to neuroprotection. []
Q2: How does the structure of 7-Chlorothiokynurenic acid relate to its activity compared to similar compounds?
A: While the provided research primarily focuses on the activity of 7-Chlorothiokynurenic acid, it highlights the importance of the chlorine substitution for its efficacy. The study demonstrates that 5-Chlorothiokynurenic acid, lacking the chlorine atom at the 7th position, does not exhibit the same neuroprotective effects in the focal ischemia model. [] This suggests that the specific chlorine substitution at the 7th position is crucial for the glycine antagonist activity and subsequent neuroprotective effects of 7-Chlorothiokynurenic acid. Further structure-activity relationship studies would be needed to fully elucidate the impact of different substitutions on the compound's activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)



![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)







